molecular formula N2S2 B1215722 Disulfur dinitride CAS No. 25474-92-4

Disulfur dinitride

Cat. No.: B1215722
CAS No.: 25474-92-4
M. Wt: 92.15 g/mol
InChI Key: HGFWWXXKPBDJAH-UHFFFAOYSA-N
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Description

Molecular Formula and Structural Characteristics

Disulfur dinitride is an inorganic heterocyclic compound with the molecular formula S₂N₂ . Its structure consists of a planar four-membered ring with alternating sulfur and nitrogen atoms arranged in a nearly square geometry (Figure 1). Key structural parameters include:

  • Bond lengths : S–N distances of 164.2 pm (1.642 Å), intermediate between single and double bonds.
  • Bond angles : S–N–S and N–S–N angles of 91.07° and 88.93°, respectively.
  • Symmetry : The molecule belongs to the D₂h point group, with a resonance-stabilized electronic structure.

The bonding in S₂N₂ involves six π-electrons delocalized across the ring, making it isoelectronic with the S₂⁴+ dication. Spin-coupled valence bond analyses reveal a singlet diradical character, with contributions from multiple resonance structures (Figure 2).

Table 1: Structural Parameters of this compound

Parameter Value
Molecular Formula S₂N₂
Crystal System Monoclinic
Bond Length (S–N) 164.2 pm
Bond Angle (S–N–S) 91.07°
Bond Angle (N–S–N) 88.93°
Point Group D₂h

Physical Properties: Phase Behavior, Solubility, and Stability

This compound exhibits distinct phase behavior and reactivity:

  • Phase Transitions :
    • Sublimes readily at room temperature.
    • Polymerizes explosively above 30°C in the solid state to form polythiazyl (SN)ₓ, a metallic conductor.
    • Reacts with trace water to form tetrasulfur tetranitride (S₄N₄).
  • Solubility :

    • Soluble in diethyl ether.
    • Forms adducts with Lewis acids (e.g., BCl₃, AlCl₃) via nitrogen lone pairs.
  • Stability :

    • Shock-sensitive and thermally unstable; decomposes explosively above 30°C.
    • Stabilized in inert atmospheres or at low temperatures (<0°C).

Table 2: Physical Properties of this compound

Property Description
Sublimation Temperature Room temperature
Decomposition Temperature >30°C
Solubility Diethyl ether
Polymerization Product Polythiazyl (SN)ₓ

Thermodynamic Parameters: Enthalpy of Formation and Decomposition

Experimental determination of thermodynamic parameters for S₂N₂ is challenging due to its instability. Computational studies provide key insights:

  • Enthalpy of Formation (ΔH₆) :
    • Estimated at 147 kcal/mol for the chain isomer via MNDO calculations.
    • Resonance stabilization lowers energy relative to hypothetical non-aromatic structures.
  • Decomposition :
    • Exothermic decomposition into elemental sulfur and nitrogen gas:

      $$ S2N2 \rightarrow 2S + N_2 \quad \Delta H < 0 $$.
    • Polymerization to (SN)ₓ releases significant energy, driven by radical coupling mechanisms.

Table 3: Thermodynamic Data for this compound

Parameter Value/Description
ΔH₆ (Formation) 147 kcal/mol (MNDO estimate)
Decomposition Products S, N₂
Polymerization Enthalpy Exothermic

Figure 1 : Planar S₂N₂ ring with alternating S and N atoms.
Figure 2 : Resonance structures illustrating delocalized π-electrons and diradical character.

Properties

CAS No.

25474-92-4

Molecular Formula

N2S2

Molecular Weight

92.15 g/mol

IUPAC Name

1λ4,3-dithia-2,4-diazacyclobuta-1,4-diene

InChI

InChI=1S/N2S2/c1-3-2-4-1

InChI Key

HGFWWXXKPBDJAH-UHFFFAOYSA-N

SMILES

N1=S=NS1

Canonical SMILES

N1=S=NS1

Origin of Product

United States

Scientific Research Applications

Forensic Applications

One of the most notable applications of disulfur dinitride is in forensic science, particularly for the visualization of fingerprints on metal surfaces.

Case Study: Fingermark Visualization

A study conducted by Bleay et al. (2019) evaluated the effectiveness of this compound in visualizing fingermarks on various metals, including brass, bronze, copper, and stainless steel. The study compared this compound with other methods such as cyanoacrylate fuming and vacuum metal deposition. The results demonstrated that this compound provided superior visualization capabilities, especially on surfaces exposed to adverse conditions like washing and aging .

Table 1: Comparison of Fingermark Visualization Techniques

TechniqueEffectiveness on Metal SurfacesNotes
This compoundHighEffective under adverse conditions
Cyanoacrylate FumingModerateCommonly used but less effective on aged prints
Vacuum Metal DepositionModerateEffective but requires specialized equipment
Wet Powder SuspensionsVariableDependent on surface condition

The study concluded that this compound could enhance forensic investigations, particularly in cases involving metal theft or violent crime where fingerprint evidence is crucial .

Polymerization for Imaging

Another innovative application involves the polymerization of this compound to form (SN)x(\text{SN})_x, which can be used for rapid imaging of fingerprints removed from metal surfaces. This method leverages the interaction between this compound vapor and corrosion signatures left by fingerprints, allowing for efficient screening of complex metal objects .

Materials Science Applications

This compound also shows promise in materials science due to its unique chemical properties.

Potential in Photocatalysis

Recent research has explored the use of sulfur-doped graphitic carbon nitride (SGCN), which relates to this compound's chemistry, for photocatalytic applications. SGCN has demonstrated improved degradation rates for organic dyes under visible light irradiation, suggesting that compounds derived from or related to this compound could be utilized in environmental remediation technologies .

Chemical Reactions Analysis

Explosive Decomposition

S2_2N2_2 is shock-sensitive and decomposes explosively above 30°C :

S2N2S+N2\text{S}_2\text{N}_2\rightarrow \text{S}+\text{N}_2

Key Factors Influencing Stability :

  • Temperature : Decomposition accelerates exponentially above 30°C.

  • Moisture : Traces of water induce polymerization into S4_4N4_4 .

  • Pressure : Low-pressure environments stabilize the compound during synthesis .

Polymerization to Polythiazyl (SN)x_xx

In the solid state, S2_2N2_2 spontaneously polymerizes into polythiazyl, a metallic conductive polymer :

nS2N2(SN)nn\text{S}_2\text{N}_2\rightarrow (\text{SN})_n

Conditions :

  • Occurs at room temperature over 24–48 hours.

  • Accelerated by mechanical stress or impurities.

Adduct Formation with Lewis Acids

S2_2N2_2 reacts with Lewis acids to form stable adducts, leveraging its electron-deficient nitrogen centers :

Lewis AcidAdduct FormulaStoichiometryStability
BCl3_3S2_2N2_2·BCl3_31:1Stable at −20°C
AlCl3_3S2_2N2_2·2AlCl3_31:2Decomposes above 0°C
SbCl5_5S2_2N2_2·SbCl5_51:1Stable in CH2_2Cl2_2

These adducts are characterized by weakened S–N bonds and increased susceptibility to hydrolysis.

Reaction with Antimony Pentachloride

In dichloromethane, S2_2N2_2 reacts with excess SbCl5_5 to form a diadduct :

S2N2+2SbCl5S2N2(SbCl5)2\text{S}_2\text{N}_2+2\text{SbCl}_5\rightarrow \text{S}_2\text{N}_2(\text{SbCl}_5)_2

This diadduct further reacts with S2_2N2_2 to yield a polymeric species, (S2_2N2_2·SbCl5_5)n_n, which decomposes upon heating.

Comparison with Similar Compounds

Tetrasulfur Tetranitride (S₄N₄)

Molecular Structure and Stability :
S₄N₄ is a gold-colored, eight-membered ring compound with alternating sulfur and nitrogen atoms. Unlike S₂N₂, it is relatively stable at room temperature but becomes explosively sensitive with increasing purity .

Aromaticity and Reactivity: S₄N₄ lacks aromaticity due to its non-planar structure and exhibits zwitterionic resonance forms. It reacts with bases and organic compounds, serving as a precursor for sulfur-nitrogen polymers .

Applications :
S₄N₄ is widely used in organic synthesis, whereas S₂N₂’s instability restricts its applications to niche areas like forensic imaging .

Square Cyclobutadiene (C₄H₄)

Electronic States :
Square cyclobutadiene shares structural similarities with S₂N₂ (both are planar, four-membered rings). However, its ground state (S₀) and triplet state (T₁) exhibit significant diradical character, unlike S₂N₂’s S₀ state, which has only slight diradical character .

Aromaticity :
Cyclobutadiene is antiaromatic in its ground state, leading to extreme reactivity. S₂N₂’s S₀ state, while less aromatic than benzene, is sufficiently stabilized to permit isolation under specific conditions .

Diselenium Dinitride (Se₂N₂)

Heavier Chalcogen Homologue :
Se₂N₂, the selenium analogue of S₂N₂, shares similar instability but has been less studied. Both compounds can polymerize into (SeN)x, though their synthesis routes differ due to selenium’s larger atomic radius and reduced electronegativity .

Pentasulfur Dinitride (S₅N₂)

Structural Differences: S₅N₂ has a chain-like structure compared to S₂N₂’s planar ring.

Data Tables

Table 1: Structural and Electronic Properties

Compound Molecular Formula Geometry Aromaticity (S₀) Key Electronic States
S₂N₂ S₂N₂ Square-planar Aromatic S₁ (antiaromatic), T₁ (antiaromatic)
S₄N₄ S₄N₄ Eight-membered Non-aromatic Zwitterionic resonance
C₄H₄ C₄H₄ Square-planar Antiaromatic S₀ (diradical), T₁ (diradical)

Research Findings and Key Contrasts

  • Aromaticity vs. Antiaromaticity: S₂N₂’s S₀ state aromaticity contributes to its transient stability, whereas its excited states’ antiaromaticity destabilizes the molecule . In contrast, S₄N₄’s non-aromatic structure allows broader synthetic use despite its explosivity .
  • Diradical Character : Square cyclobutadiene’s diradical nature in S₀ and T₁ states contrasts with S₂N₂’s minimal diradical character in S₀, explaining their differing reactivities .
  • Polymerization : S₂N₂ polymerizes topochemically to (SN)x, a conductive material, while S₄N₄ requires harsher conditions for polymerization .

Preparation Methods

Reaction Mechanism and Catalytic Role of Ag₂S

When gaseous S₄N₄ is passed over silver wool at 250–300°C under reduced pressure (1 mmHg), two primary reactions occur:

  • Formation of Ag₂S :

    S₄N₄+8 Ag4 Ag₂S+2 N₂\text{S₄N₄} + 8\ \text{Ag} \rightarrow 4\ \text{Ag₂S} + 2\ \text{N₂}

    Silver reacts with sulfur liberated during S₄N₄ decomposition, forming Ag₂S.

  • Catalytic Conversion to S₂N₂ :

    S₄N₄2 S₂N₂\text{S₄N₄} \rightarrow 2\ \text{S₂N₂}

    The resultant Ag₂S acts as a catalyst, enabling the cyclization of residual S₄N₄ into S₂N₂.

Optimized Experimental Conditions

Key parameters for maximizing yield (up to 86%) include:

  • Temperature : 290–305°C. Below 280°C, incomplete decomposition leaves unreacted S₄N₄, while temperatures exceeding 305°C promote side products like S₄N₂.

  • Pressure : Sub-atmospheric pressure (1 mmHg) prevents explosive decomposition.

  • Silver Wool Quantity : A 0.5 g plug of silver wool in a 10 mm inner diameter reactor optimally balances Ag₂S formation and catalytic activity.

Table 1: Yield Dependence on Silver Wool Mass

Silver Wool (g)S₄N₄ Consumed (g)S₂N₂ Yield (%)Ag₂S Formation (g)
0.57.11061.86.200
1.00.92786.00.750

Alternative Synthesis via S₄N₃Cl

To mitigate the explosivity of S₄N₄, an alternative route employs tetrasulfur trichloride nitride (S₄N₃Cl). This method avoids direct handling of S₄N₄ by using its chlorinated derivative, though detailed protocols remain less documented.

Reaction Pathway

While the exact mechanism is unclear, S₄N₃Cl likely undergoes dechlorination and rearrangement under similar conditions to yield S₂N₂. The reduced thermal instability of S₄N₃Cl enhances safety during synthesis.

Analytical Validation of S₂N₂

Post-synthesis characterization ensures purity:

  • Infrared Spectroscopy : Peaks at 700–800 cm⁻¹ confirm S–N stretching modes.

  • Molecular Weight Determination : Cryoscopic methods in dichloromethane yield observed molecular weights (~93 g/mol) matching theoretical values (92.1 g/mol).

Applications in Coordination Chemistry

S₂N₂ serves as a precursor for metal complexes, exemplified by its reaction with organotin compounds:

[n-Bu₂SnCl₂]+S₄N₃Cl[{n-Bu₂Sn(S₂N₂)}₂]+by-products\text{[n-Bu₂SnCl₂]} + \text{S₄N₃Cl} \rightarrow \text{[{n-Bu₂Sn(S₂N₂)}₂]} + \text{by-products}

This tin complex further reacts with iridium precursors to form heterometallic species, underscoring S₂N₂’s versatility in inorganic synthesis .

Q & A

Basic: What are the optimal conditions for synthesizing S₂N₂, and how can impurities be minimized?

S₂N₂ is synthesized by thermally decomposing tetrasulfur tetranitride (S₄N₄) over silver wool at 250–300°C under low pressure (1 mm Hg). The silver reacts with liberated sulfur to form Ag₂S, which catalyzes the conversion of residual S₄N₄ into S₂N₂ . Key factors include:

  • Temperature control : Excess heat (>300°C) accelerates decomposition to elemental sulfur and nitrogen.
  • Pressure regulation : Sub-millimeter Hg pressures prevent back-reactions.
  • Catalyst purity : Silver wool must be pre-cleaned to avoid side reactions with contaminants.
    Impurities like S₄N₄ or polymeric (SN)ₓ can be removed via sublimation at 25–30°C under vacuum .

Basic: What structural features make S₂N₂ thermally and mechanically unstable?

S₂N₂’s square-planar geometry (D₂h symmetry) features two short S–N bonds (1.647–1.657 Å) and bond angles near 90°, creating ring strain. The molecule’s six π-electrons delocalize across the ring, but non-bonding orbitals contribute to diradical character, lowering stability . Above 30°C, thermal energy disrupts weak intermolecular forces, triggering polymerization into (SN)ₓ or explosive decomposition into N₂ and S₈ .

Advanced: How can vibrational spectroscopy and computational modeling resolve contradictions in S₂N₂’s gas-phase vs. solid-state structure?

Gas-phase FTIR studies reveal rotational constants (B₀ = 0.116 cm⁻¹) and a semi-experimental equilibrium structure (S–N = 1.6418 Å, N–S–N = 91.07°) . Discrepancies with solid-state data (S–N = 1.654 Å) arise from lattice strain. Anharmonic VPT2/VCI calculations reconcile these by accounting for vibrational mode coupling . Researchers should combine high-resolution spectroscopy (e.g., jet-cooled IR) with periodic DFT to model solid-state effects .

Advanced: What mechanisms drive S₂N₂’s topochemical polymerization into metallic (SN)ₓ?

Solid-state S₂N₂ undergoes a radical-mediated polymerization via [2+2] cycloaddition, forming helical (SN)ₓ chains. In situ X-ray diffraction shows this process is exothermic (ΔH ≈ −80 kJ/mol) and requires anisotropic lattice compression to align S₂N₂ monomers . Kinetic studies using time-resolved XRD under controlled pressure (1–5 GPa) reveal a nucleation-elongation mechanism with an activation energy of ~50 kJ/mol .

Advanced: How do Lewis acid adducts modify S₂N₂’s reactivity?

S₂N₂ forms 1:1 or 1:2 adducts with BCl₃, AlCl₃, or SbCl₅ via nitrogen lone-pair donation. For example, S₂N₂·2AlCl₃ retains its planar geometry but exhibits elongated S–N bonds (1.662 Å), reducing ring strain and stabilizing the complex . These adducts enable controlled reactions, such as sulfur abstraction by BCl₃ to form SCl₂, which can be monitored via ¹¹B NMR .

Advanced: What computational methods predict S₂N₂’s electronic structure and radical behavior?

CASSCF calculations reveal significant diradical character (≈40%) in S₂N₂, with singlet-triplet gaps <50 kJ/mol . Spin-unrestricted DFT (e.g., B3LYP/def2-TZVP) models the open-shell nature, showing partial electron density localization on sulfur atoms. EPR studies of S₂N₂·CuCl₂ complexes confirm paramagnetism, with g-values (2.05–2.15) indicative of sulfur-centered radicals .

Advanced: Can S₂N₂ derivatives act as precursors for hydrogen-storage materials?

Theoretical studies suggest S₂N₂’s high nitrogen content (30.4 wt%) could enable hydrogen release via hydrolysis (e.g., S₂N₂ + 6H₂O → 2NH₃ + 2SO₂ + 3H₂). However, competing polymerization and explosive decomposition require stabilizing ligands (e.g., transition-metal complexes) to mitigate instability . Experimental validation involves calorimetry and gas chromatography to quantify NH₃/H₂ yields under controlled humidity .

Basic: What safety protocols are critical for handling S₂N₂?

  • Storage : Keep at −20°C under inert gas (argon) to suppress sublimation and polymerization.
  • Handling : Use remotely operated equipment for grinding or heating; avoid friction/impact.
  • Containment : Conduct reactions in shatter-proof reactors with blast shields. Post-reaction residues should be quenched with cold ether to dissolve unreacted S₂N₂ .

Advanced: How does coordination to transition metals alter S₂N₂’s electronic properties?

In [CuCl₂(CH₃CN)]₂·(μ-S₂N₂), S₂N₂ bridges two Cu(II) centers, inducing ligand-to-metal charge transfer (LMCT) bands at 450–500 nm. EPR spectra (A₀ ≈ 140 G) confirm Cu(II)-S₂N₂ interactions, while cyclic voltammetry shows reversible redox peaks at −0.3 V (Cu²⁺/Cu⁺) . These complexes are precursors for conductive polymers, as pyrolysis at 120°C yields Cu-doped (SN)ₓ with enhanced conductivity .

Advanced: What role does S₂N₂ play in forensic imaging applications?

S₂N₂ vapor reacts with latent fingerprints or inkjet residues, forming conductive (SN)ₓ deposits detectable via SEM or Raman microscopy. Methodology:

  • Exposure : Treat substrates with S₂N₂ at 25°C for 10–60 minutes.
  • Imaging : Use 785 nm laser excitation; (SN)ₓ shows characteristic Raman peaks at 350 cm⁻¹ (S–S stretch) and 1500 cm⁻¹ (N–S–N bend) . Sensitivity reaches nanogram levels, outperforming traditional cyanoacrylate fuming .

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